
Sildenafil
Overview
Description
Sildenafil, a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), was initially developed for angina pectoris but gained prominence as the first oral therapy for erectile dysfunction (ED) after its FDA approval in 1998 . Its mechanism involves enhancing nitric oxide (NO)-cGMP signaling, promoting smooth muscle relaxation and increased blood flow to the corpus cavernosum . Pharmacokinetically, this compound is rapidly absorbed (absolute bioavailability ~40%), metabolized primarily by hepatic CYP3A4 and CYP2C9, and has a half-life of ~4 hours . Beyond ED, this compound is also approved for pulmonary arterial hypertension (PAH), demonstrating efficacy in improving exercise capacity and hemodynamics .
Preparation Methods
Original Synthesis Method (1996)
The inaugural synthesis of sildenafil, as disclosed in Bioorganic & Medicinal Chemistry Letters (1996), established a nine-step pathway beginning with ethyl 3-butyrylpyruvate (1) . The sequence commenced with cyclocondensation using hydrazine hydrate in acetic acid to form the pyrazole ring (2). Regioselective N-methylation with dimethyl sulfate yielded the N-methylpyrazole derivative (3), which underwent alkaline hydrolysis to the carboxylic acid (4). Nitration with fuming nitric acid in sulfuric acid introduced the nitro group at the 5-position (5), followed by carboxamide formation via thionyl chloride and ammonium hydroxide (6).
Reduction of the nitro group to an amine (7) employed stannous chloride in hydrochloric acid, a step later criticized for generating toxic tin waste . Acylation with 2-ethoxybenzoyl chloride (8) and cyclization using hydrogen peroxide under basic conditions formed the pyrazolopyrimidinone core (9). Chlorosulfonation at the phenyl ring’s 5'-position (10) and subsequent coupling with N-methylpiperazine yielded this compound free base (11), which was converted to the citrate salt for improved solubility . While this route achieved proof-of-concept, industrial adoption was hindered by low overall yields (~15–20%), hazardous reagents, and tedious purifications .
Improved Chlorosulfonation Method (2015)
A 2015 refinement focused on optimizing the chlorosulfonation step, which previously suffered from reversibility and side reactions . By employing chlorosulfonic acid and thionyl chloride in dichloromethane, researchers achieved near-quantitative conversion of intermediate 2 to the sulfonyl chloride 3 (98% purity). Coupling 3 with N-methylpiperazine in a dichloromethane/water biphasic system at 20–25°C produced this compound free base in 90% yield after crystallization from methanol .
Key advantages included:
-
Elimination of tin-based reductants, reducing heavy metal waste.
-
Simplified workup via pH-controlled extraction.
-
High regioselectivity in sulfonation, avoiding positional isomers.
This method’s robustness was validated through the synthesis of this compound analogues, demonstrating its adaptability for structure-activity relationship studies .
Ligand-Free Copper-Catalyzed Coupling (2024)
The 2024 Ullmann-type coupling strategy marked a paradigm shift by circumventing nitration and palladium catalysis . The pyrazolo[4,3-d]pyrimidin-7-one core was constructed via a one-pot reaction between halo-pyrazole 16c and 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzamidine under copper(I) iodide catalysis. Key innovations included:
-
Ligand-free conditions : Avoided costly phosphine ligands, reducing catalyst cost by 60%.
-
Convergent synthesis : Achieved 79–82% yields for ring-closure steps, surpassing traditional linear approaches.
-
Nitration bypass : Eliminated the use of fuming nitric acid, enhancing safety .
This method’s efficiency was underscored by its applicability to this compound derivatives, enabling rapid exploration of PDE5 selectivity profiles.
Green Chemistry Approaches (2021)
Aligning with Principles of Green Chemistry, a 2021 redesign minimized environmental impact through four key modifications :
Solvent and Reagent Substitutions
-
Thionyl chloride over oxalyl chloride : Reduced carbon monoxide emissions during 2-ethoxybenzoyl chloride synthesis.
-
Aqueous sodium bicarbonate washes : Replaced organic solvents in sulfonamide purification.
-
Toluene recovery : Implemented solvent recycling, cutting waste by 40%.
Catalytic Cyclization
Cyclization using potassium tert-butoxide in tert-butanol achieved 95% yield, avoiding peroxide-mediated side reactions .
Cost Analysis
The redesigned route halved raw material costs compared to the 1996 method, primarily through reduced catalyst usage and solvent recovery .
Gram-Scale Synthesis in Aqueous Medium (2021)
A groundbreaking 2021 protocol demonstrated this compound synthesis in water using arylacetic acid as an acyl source . The pyrazolopyrimidinone ring formed via K₂S₂O₈-mediated oxidative cyclization, achieving 85% yield at gram-scale. Advantages included:
-
Water as solvent : Eliminated volatile organic compounds (VOCs).
-
Cost reduction : Arylacetic acid ($0.15/g) replaced expensive 2-ethoxybenzoyl chloride ($2.30/g).
-
Scalability : Reaction volumes up to 5 L were tested without yield loss .
This method’s generality was confirmed through successful synthesis of quinazolinone and benzothiazole derivatives.
Comparative Analysis of Preparation Methods
Notes :
-
Environmental score considers waste generation, energy use, and reagent toxicity.
-
Cost estimates assume pilot-scale production (100 kg batches).
Chemical Reactions Analysis
Pyrazole Ring Formation
- Reaction : Diketoester (1) reacts with hydrazine to form a pyrazole intermediate.
- Conditions : Acetic acid solvent, reflux.
- Regioselectivity : Controlled methylation at the N1 position using dimethyl sulfate .
Nitration
- Reagents : Oleum (fuming H₂SO₄) and HNO₃.
- Positional Specificity : Nitro group introduced at the 4-position of the pyrazole ring .
- Yield : ~85% (pre-optimization) .
Carboxamide Formation
- Process : Nitropyrazole (5) reduced to aminopyrazole (6) via hydrogenation (Pd/C catalyst) .
- Key Reagent : Stannous chloride/HCl (early methods) replaced by safer catalytic hydrogenation .
Cyclization
Chlorosulfonation and Coupling
- Sulfonation : 2-ethoxybenzoic acid treated with ClSO₃H/SOCl₂ to form sulfonyl chloride .
- Amine Coupling : Reacted with 1-methylpiperazine under basic conditions (NaOH) .
Reaction Optimization
Modern synthetic routes prioritize green chemistry and scalability :
Cyclization Efficiency
Condition | Catalyst/Solvent | Yield (%) |
---|---|---|
Neutral (heat) | Molecular sieves | 95 |
Acidic (HCl) | Toluene | 89 |
Basic (K t-OBu) | t-Butanol | 97 |
Sulfonation Selectivity
Mechanistic Insights
- Regioselective Methylation : Pyrazole N1 methylation favored due to steric and electronic effects .
- Cyclization Drivers : Hydrogen peroxide or t-butoxide base facilitates pyrimidinone ring closure .
- Byproduct Mitigation : CDI (N,N'-carbonyldiimidazole) minimizes side reactions during amide bond formation .
Industrial-Scale Modifications
- Solvent Recovery : Toluene reused in sulfonamide coupling, reducing waste .
- Catalyst Efficiency : Ligand-free Cu-catalyzed Ullmann coupling introduced for aryl ether synthesis (2024) .
This synthesis framework underscores the balance between precision organic chemistry and sustainable manufacturing practices. For further details on metabolite pathways or formulation, consult pharmacokinetic studies .
Scientific Research Applications
Sildenafil has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of phosphodiesterase inhibitors.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Widely used to treat erectile dysfunction and pulmonary arterial hypertension.
Industry: Used in the formulation of various pharmaceutical products.
Mechanism of Action
Sildenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP. Elevated cGMP levels result in the relaxation of smooth muscle cells and increased blood flow to specific areas, such as the penis and the lungs .
Comparison with Similar Compounds
Sildenafil belongs to a class of PDE5 inhibitors that includes vardenafil and tadalafil. These compounds share therapeutic targets but exhibit distinct structural, pharmacokinetic, and clinical profiles.
Structural Similarities and Differences
- Vardenafil: Shares a nearly identical pyrazolopyrimidinone scaffold with this compound, differing only in a methyl group substitution (Figure 1, ). Molecular similarity metrics (e.g., surface area descriptors) show a 0.955 similarity score between this compound and vardenafil .
- Tadalafil : Features a methyldione scaffold, differing markedly in structure (Figure 2, ). Despite structural divergence, tadalafil occupies a similar PDE5 binding pocket, achieved via scaffold hopping .
Pharmacokinetic Profiles
- Absorption : this compound and vardenafil have a mean Tmax of 1 hour, while tadalafil’s Tmax is 2 hours .
- Half-life : this compound and vardenafil: ~4 hours; tadalafil: 17.5 hours .
Novel Analogs and Unapproved Derivatives
- Research analogs : Compounds like hydroxyhomothis compound (sulfur substitution in pyrazolopyrimidine) show structural modifications aimed at enhancing lipophilicity or potency .
- Illicit analogs : Supplements containing thiohomothis compound (sulfur-for-oxygen substitution) pose health risks due to unregulated pharmacokinetics .
Biological Activity
Sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor, is primarily known for its role in treating erectile dysfunction and pulmonary arterial hypertension. Its biological activity is characterized by its selective inhibition of PDE5, leading to increased levels of cyclic guanosine monophosphate (cGMP) in various tissues. This article delves into the mechanisms, pharmacodynamics, clinical applications, and emerging research on this compound's biological activity.
This compound selectively inhibits PDE5, an enzyme that degrades cGMP, which is crucial for vasodilation. The inhibition of PDE5 results in increased cGMP levels, enhancing the relaxant effects of nitric oxide (NO) on smooth muscle cells in the corpus cavernosum and pulmonary vasculature. This mechanism is illustrated in the following table:
Enzyme | Selectivity Ratio | Function |
---|---|---|
PDE5 | 1x | Degrades cGMP in corpus cavernosum |
PDE6 | 10x | Involved in phototransduction in retina |
PDE1 | 80x | Found in brain and vascular smooth muscle |
PDE3 | 4000x | Involved in cardiac contractility |
This compound's selectivity for PDE5 over other phosphodiesterases minimizes side effects associated with broader inhibition of cyclic nucleotide degradation, particularly concerning cardiovascular effects .
Pharmacokinetics
This compound is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 30 to 120 minutes. The drug has an absolute bioavailability of approximately 40%, primarily metabolized by CYP3A4 and CYP2C9 enzymes. Its major metabolite retains about 50% of this compound's potency for PDE5 and contributes approximately 20% to its overall pharmacological effects .
Erectile Dysfunction
This compound is widely recognized for its efficacy in treating erectile dysfunction (ED). Clinical studies have demonstrated significant improvements in erectile function as measured by the International Index of Erectile Function (IIEF) scores. One pivotal study reported that this compound improved erectile function in up to 80% of men with ED .
Pulmonary Arterial Hypertension
In addition to ED, this compound is approved for treating pulmonary arterial hypertension (PAH). By promoting vasodilation in pulmonary blood vessels, this compound reduces pulmonary arterial pressure and improves exercise capacity. A randomized controlled trial showed a significant increase in six-minute walk distance among patients treated with this compound compared to placebo .
Emerging Research
Recent studies have explored additional biological activities of this compound beyond its established uses:
- Antimicrobial Activity : Recent findings indicate that this compound exhibits antimicrobial properties against various bacterial strains. Minimum inhibitory concentrations (MICs) ranged from 3.12 to 6.25 mg/mL, effectively inhibiting biofilm formation by pathogens such as Pseudomonas aeruginosa .
- Synergistic Effects : Research has suggested that this compound may enhance the efficacy of certain antibiotics when used in combination therapy, potentially addressing antibiotic resistance issues .
- Cardiovascular Benefits : There is ongoing research into this compound's potential benefits for patients with heart failure. While some guidelines recommend caution due to potential interactions with nitrates, emerging evidence suggests that this compound may improve hemodynamic parameters without significant adverse effects when used appropriately .
Case Studies
Several case studies have highlighted the practical applications and outcomes associated with this compound use:
- Case Study on Erectile Dysfunction : A 55-year-old male with a history of diabetes mellitus experienced significant improvement in erectile function after initiating treatment with this compound, reporting enhanced quality of life and relationship satisfaction.
- Case Study on Pulmonary Hypertension : A female patient with severe PAH showed marked improvement in exercise tolerance and quality of life after six months of this compound therapy, as reflected by increased six-minute walk distances.
Q & A
Basic Research Questions
Q. How should researchers design a randomized controlled trial (RCT) to evaluate sildenafil's therapeutic effects in cardiovascular or pulmonary diseases?
Methodological Answer: Use a double-blind, placebo-controlled, parallel-group design with stratified randomization based on disease severity (e.g., ejection fraction or pulmonary artery pressure). Primary endpoints should align with mechanistic hypotheses (e.g., 6-minute walk distance for pulmonary arterial hypertension [PAH], peak oxygen consumption for heart failure). Adhere to CONSORT guidelines for protocol registration, allocation concealment, and statistical power calculations . For hypothesis-driven frameworks, apply PICO (e.g., Population: HFPEF patients; Intervention: this compound 60 mg TID; Comparison: placebo; Outcome: clinical status score) .
Q. What analytical validation approaches ensure reliable quantification of this compound and its structural analogs in complex matrices?
Methodological Answer: Employ a Box-Behnken experimental design to optimize chromatographic parameters (e.g., mobile phase pH, column temperature) and validate the method using uncertainty profiles. Evaluate specificity against analogs (e.g., dimethylthis compound), linearity (1–100 ng/mL), and precision (intra-day CV <5%). Cross-validate with LC-MS/MS for metabolite identification .
Q. What statistical methods are appropriate for analyzing pharmacokinetic (PK) interactions between this compound and co-administered drugs?
Methodological Answer: Use ANOVA on log-transformed PK parameters (AUC, Cmax) to assess dose-dependent effects. Calculate 90% confidence intervals for geometric mean ratios (e.g., vericiguat + this compound vs. vericiguat alone). Include sensitivity analyses for missing data and covariates (e.g., renal function) .
Q. How to select preclinical models for studying this compound's off-target effects (e.g., neuroprotection in Alzheimer’s disease)?
Methodological Answer: Use streptozocin-induced diabetic rodent models to assess histopathological changes in target organs (heart, liver, kidneys). For neuroprotection, employ iPSC-derived neurons from Alzheimer’s patients treated with this compound, followed by RNA-seq to identify pathway modulation (e.g., neurotoxicity reduction) .
Advanced Research Questions
Q. How can researchers resolve contradictory findings between this compound trials (e.g., efficacy in PAH vs. lack of benefit in HFPEF)?
Methodological Answer: Conduct subgroup analyses based on disease pathophysiology (e.g., PAH’s cyclic GMP pathway vs. HFPEF’s diastolic dysfunction). Evaluate differences in trial design: PAH trials often use surrogate endpoints (6-minute walk distance), while HFPEF trials prioritize clinical composite scores. Consider mechanistic studies (e.g., phosphodiesterase-5 expression in cardiac vs. pulmonary tissues) .
Q. What advanced metabolomic techniques identify this compound derivatives and metabolites in biological systems?
Methodological Answer: Apply LC-MS/MS with molecular networking to map this compound’s metabolic pathways. Use public metabolomics databases (e.g., GNPS) to compare in vitro microsomal metabolites (e.g., demethylthis compound) with human fecal extracts. Validate findings with isotopic labeling and synthetic standards .
Q. How to address missing data bias in crossover trials evaluating this compound’s efficacy?
Methodological Answer: Perform sensitivity analyses using multiple imputation models adjusted for period effects. Exclude patients with missing baseline data and stratify by protocol adherence. Report bias risks using the Rubin causal model (e.g., missing at random vs. non-ignorable missingness) .
Q. What comparative efficacy frameworks distinguish this compound from other PDE5 inhibitors (e.g., tadalafil) in clinical studies?
Methodological Answer: Use meta-analytic models with random effects to pool odds ratios for preference and adherence. Stratify by pharmacokinetic properties (e.g., tadalafil’s longer half-life) and patient-reported outcomes (e.g., IIEF scores). Address heterogeneity via meta-regression (e.g., prior treatment history) .
Q. How to evaluate this compound’s drug-repurposing potential for Alzheimer’s disease using real-world data?
Methodological Answer: Combine insurance claims data analysis (e.g., propensity score matching for confounding variables) with transcriptomic validation in patient-derived neurons. Use Mendelian randomization to infer causality between this compound exposure and reduced Alzheimer’s incidence .
Q. What structural modifications of this compound improve target specificity or reduce off-target effects?
Methodological Answer: Synthesize analogs (e.g., dimethylthis compound) and test PDE5 inhibition potency via enzyme assays. Compare binding affinities using molecular docking simulations. Assess toxicity in hepatocyte spheroid models to prioritize candidates for preclinical testing .
Q. Data Presentation Guidelines
- Tables: Include dose-response relationships (e.g., this compound 20–80 mg TID vs. placebo) and adverse event rates stratified by severity.
- Figures: Use forest plots for meta-analyses, heatmaps for metabolomic pathways, and Kaplan-Meier curves for clinical worsening endpoints.
- Reporting: Follow STROBE or PRISMA standards for observational or systematic reviews, respectively .
Properties
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRNXUUZRGQAQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
171599-83-0 (citrate) | |
Record name | Sildenafil [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023579 | |
Record name | Sildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sildenafil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005039 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
White to off-white crystalline powder; solubility in water: 3.5 mg/mL /Sildenafil citrate/ | |
Record name | Sildenafil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00203 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SILDENAFIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7305 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
139755-83-2 | |
Record name | Sildenafil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139755-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sildenafil [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sildenafil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00203 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulphonyl)-phenyl]-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-on | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.676 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SILDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M7OB98Y7H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | SILDENAFIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7305 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Sildenafil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005039 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
189-190 °C, 187-189 °C | |
Record name | Sildenafil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00203 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SILDENAFIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7305 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.